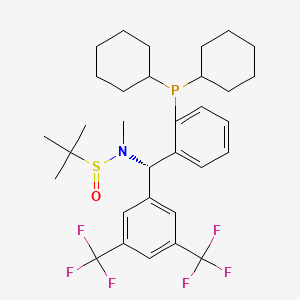
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules and a useful reagent in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an imine. One common method is the reduction of (1S)-ketopinic acid, which undergoes a series of reactions to yield the desired diamine . The key steps include:
- Reduction of the ketone group using L-Selectride to form the (1S,2R)-2-hydroxy isomer.
- Epimerization of the hydroxy isomer to the desired diamine using base-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective reductions and purification processes to ensure high yield and enantiomeric purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diamines, imines, and oximes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug synthesis.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Another chiral diamine with similar stereochemistry and applications in asymmetric synthesis.
(1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry used in biotransformations and Diels-Alder reactions.
Uniqueness
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary and ligand in various catalytic processes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H20Cl2N2 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
(1R,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
Clave InChI |
BZJVMZDYSWJIIG-YUZCMTBUSA-N |
SMILES isomérico |
CN(C)[C@H]1CCCC[C@H]1N.Cl.Cl |
SMILES canónico |
CN(C)C1CCCCC1N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)

![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)


![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)


